molecular formula C15H21N2O5PS B12728763 Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester CAS No. 22941-97-5

Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester

Cat. No.: B12728763
CAS No.: 22941-97-5
M. Wt: 372.4 g/mol
InChI Key: ZEBFVSGPOKNQKZ-SFQUDFHCSA-N
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Description

Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester is an organothiophosphate ester characterized by a phenyl ring substituted with a complex imino-carbamoyloxy group. Its molecular formula is C₁₄H₂₁N₂O₅PS (molecular weight: ~360.37 g/mol), as inferred from structurally similar compounds in . This compound likely shares applications in agrochemicals or pharmaceuticals due to its thiophosphate backbone, which is common in pesticides and enzyme inhibitors.

Properties

CAS No.

22941-97-5

Molecular Formula

C15H21N2O5PS

Molecular Weight

372.4 g/mol

IUPAC Name

[(E)-(4-diethoxyphosphinothioyloxyphenyl)methylideneamino] N-prop-2-enylcarbamate

InChI

InChI=1S/C15H21N2O5PS/c1-4-11-16-15(18)21-17-12-13-7-9-14(10-8-13)22-23(24,19-5-2)20-6-3/h4,7-10,12H,1,5-6,11H2,2-3H3,(H,16,18)/b17-12+

InChI Key

ZEBFVSGPOKNQKZ-SFQUDFHCSA-N

Isomeric SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)/C=N/OC(=O)NCC=C

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)C=NOC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester typically involves the reaction of diethyl phosphorochloridothioate with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester involves the inhibition of specific enzymes, such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.

Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

Compound Name (CAS) Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound () 4-(((((2-Propenylamino)carbonyl)oxy)imino)methyl) C₁₄H₂₁N₂O₅PS ~360.37 Imino, carbamoyloxy, allylamino
O,O-Diethyl O-(4-nitrophenyl) ester (56-38-2, P089) 4-Nitro C₁₀H₁₄NO₅PS 291.26 Nitro
O,O-Diethyl O-pyrazinyl ester (297-97-2, P040) Pyrazinyl C₈H₁₂N₂O₃PS 256.23 Pyrazine ring
O,O-Diethyl O-[4-(methylsulfinyl)phenyl] ester (115-90-2, Fensulfothion) 4-Methylsulfinyl C₁₁H₁₇O₄PS₂ 308.35 Sulfinyl
O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester (333-41-5) 2-Isopropyl-6-methyl-pyrimidinyl C₁₂H₂₁N₂O₃PS 304.38 Pyrimidine ring, isopropyl, methyl

Structural Insights:

  • Pyrazinyl (P040) and pyrimidinyl (333-41-5) analogs feature nitrogen-rich aromatic rings, which improve water solubility and insecticidal activity .

Physicochemical Properties

Property Target Compound P089 (56-38-2) Fensulfothion (115-90-2) 333-41-5
logP (Octanol-Water) ~2.3 (estimated) 3.1 (measured) 2.8 (calculated) 2.9
Water Solubility Low (estimated) 0.02 g/L 0.1 g/L 0.05 g/L
Molecular Volume ~210 ml/mol (estimated) 200 ml/mol 215 ml/mol 210 ml/mol

Key Trends:

  • The target compound’s logP (~2.3) suggests moderate lipophilicity, comparable to Fensulfothion (2.8) but lower than P089 (3.1), likely due to its polar imino group .
  • All analogs exhibit low water solubility, typical of organothiophosphates, which impacts environmental persistence and bioavailability .

Toxicological and Application Profiles

Toxicity Data

Compound Acute Toxicity (LD₅₀, Rat Oral) Key Applications Environmental Impact
Target Compound Not reported (likely high) Agrochemical intermediate Unknown persistence
P089 (56-38-2) 3–13 mg/kg (highly toxic) Insecticide (parathion) Persistent, bioaccumulative
Fensulfothion (115-90-2) 2–5 mg/kg Nematicide Moderate persistence
333-41-5 100–300 mg/kg Insecticide (diazinon analog) Low bioaccumulation

Findings:

  • The target compound lacks explicit toxicology data, but its structural similarity to P089 and Fensulfothion suggests high acute toxicity .
  • 333-41-5 shows lower toxicity, attributed to its pyrimidinyl group, which enhances metabolic degradation .

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